2-Bromo-3'-chloro-4'-fluorobenzophenone
Description
Contextualization within Halogenated Benzophenone (B1666685) Derivatives
Significance of Halogen Substitution Patterns in Benzophenone Chemistry
The substitution pattern of halogens on the benzophenone scaffold is a critical determinant of the molecule's electronic and steric properties. Each halogen—fluorine, chlorine, and bromine—exerts influence through a combination of inductive and resonance effects.
Inductive Effect: All halogens are more electronegative than carbon and thus withdraw electron density from the aromatic rings through the sigma bonds. This effect generally deactivates the ring towards electrophilic substitution. The strength of this effect follows the order of electronegativity: F > Cl > Br. libretexts.org
Resonance Effect: Halogens possess lone pairs of electrons that can be donated to the aromatic π-system, which can partially offset the inductive withdrawal. libretexts.org
In 2-Bromo-3'-chloro-4'-fluorobenzophenone, the presence of three different halogens on separate rings creates a unique electronic landscape. The fluorine atom, being highly electronegative, strongly influences the electron density of its ring. The chlorine and bromine atoms also contribute to this electronic modulation, with the bromine atom additionally introducing the "heavy atom effect," which can influence photochemical properties by promoting intersystem crossing. The specific placement of these substituents—a bromine at the ortho position on one ring and chloro and fluoro groups at the meta and para positions on the other—precisely tunes the reactivity of different sites on the molecule. This targeted modification is crucial for applications such as creating regioselective reactions or designing molecules with specific electronic absorption and emission properties. nih.govresearchgate.net
Overview of Polyhalogenated Aryl Ketones in Modern Organic Synthesis
Polyhalogenated aryl ketones, including derivatives of benzophenone, are highly valuable intermediates in modern organic synthesis. The presence of multiple carbon-halogen bonds provides several reactive handles for sequential and site-selective functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. nih.gov
Methods like the Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings allow chemists to selectively replace halogen atoms with a wide variety of other functional groups, including aryl, alkyl, and amino moieties. researchgate.netyoutube.com The differential reactivity of C-Br, C-Cl, and C-F bonds is a key advantage. Typically, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed reactions, allowing for selective coupling at the bromine-substituted position while leaving the chlorine intact for a subsequent transformation. nih.gov This stepwise functionalization enables the efficient and controlled construction of complex, multi-component molecular structures from a single, versatile starting material like this compound. Such strategies are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Importance of the Benzophenone Scaffold in Chemical Transformations and Materials Science
The benzophenone core itself is a ubiquitous and functionally significant structure in chemistry. Its utility stems from its unique photochemical properties and its structural rigidity, which makes it an excellent scaffold for building larger, well-defined molecules.
One of the most prominent applications of benzophenone is as a photoinitiator in free-radical polymerization. researchgate.netresearchgate.netbohrium.com Upon absorption of UV light, the carbonyl group undergoes an n→π* transition to an excited singlet state, which then efficiently converts to a triplet state. This excited triplet state can abstract a hydrogen atom from a suitable donor, generating a free radical that initiates polymerization. This property is widely used in UV-curing applications for inks, coatings, and 3D printing. rsc.org
In materials science, benzophenone derivatives are extensively used in the development of organic light-emitting diodes (OLEDs). The benzophenone unit can serve as an electron-deficient core, and its highly twisted geometry helps reduce intermolecular interactions, preventing self-quenching effects that can diminish luminescence. mdpi.com By attaching various electron-donating groups to the benzophenone scaffold, researchers can create bipolar host materials or thermally activated delayed fluorescent (TADF) emitters with tailored photophysical properties. mdpi.com
Furthermore, the benzophenone framework is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive natural products and synthetic drugs. rsc.org Its rigid structure provides a reliable platform for orienting functional groups in three-dimensional space to achieve specific interactions with biological targets.
Scope and Objectives of Research on this compound
While extensive research exists for the broader class of halogenated benzophenones, dedicated studies on this compound are not widely documented, indicating that it is a specialized research chemical. The objectives of research on this specific compound can be inferred from its unique structure, combining the benzophenone core with a distinct tri-halogenation pattern.
The primary research scope would likely focus on its utility as a highly functionalized synthetic intermediate. Key objectives would include:
Exploring Site-Selective Functionalization: A major goal would be to systematically investigate the differential reactivity of the C-Br, C-Cl, and C-F bonds in sequential cross-coupling reactions. This would establish a synthetic roadmap for creating a library of complex derivatives from this single precursor.
Synthesis of Novel Materials: Researchers would likely aim to use this compound as a building block for new functional materials. For example, it could be incorporated into polymers or organic semiconductors, where the halogen atoms could modulate properties like solubility, thermal stability, and electronic energy levels.
Photophysical and Photochemical Investigations: The presence of both the benzophenone chromophore and a bromine heavy atom suggests potential for interesting photochemical behavior. Research would aim to characterize its absorption, emission, and photosensitizing properties to evaluate its suitability for applications in photochemistry or as a photophysical probe. oregonstate.edumedicaljournals.se
Development of Bioactive Molecules: Given the importance of the benzophenone scaffold in medicinal chemistry, another objective would be to use this compound as a starting point for synthesizing potential therapeutic agents. The halogens can enhance binding affinity, improve metabolic stability, or modulate other pharmacokinetic properties.
Table 1: Predicted Physicochemical Properties of this compound Note: The following data is computationally predicted as experimental values for this specific compound are not readily available in published literature.
| Property | Value |
| Molecular Formula | C₁₃H₇BrClFO |
| Molecular Weight | 329.55 g/mol |
| Boiling Point | ~387.9 °C at 760 mmHg |
| Flash Point | ~188.4 °C |
| Density | ~1.6 g/cm³ |
| LogP (Octanol-Water Partition Coefficient) | ~4.8 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-bromophenyl)-(3-chloro-4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrClFO/c14-10-4-2-1-3-9(10)13(17)8-5-6-12(16)11(15)7-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRPWIDVINYOID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Preparation of 2 Bromo 3 Chloro 4 Fluorobenzophenone
Direct Synthetic Pathways to Halogenated Benzophenones
The direct synthesis of halogenated benzophenones like 2-Bromo-3'-chloro-4'-fluorobenzophenone can be efficiently achieved through several key synthetic strategies. These methods are designed to construct the central carbonyl bridge between two specifically halogenated aromatic rings.
Friedel-Crafts Acylation Reactions Utilizing Halogenated Aromatic Precursors
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for the formation of aryl ketones. wikipedia.orgsigmaaldrich.comorganic-chemistry.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride, typically in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃). wikipedia.orgsigmaaldrich.comchemistrystudent.com The reaction proceeds through the in-situ generation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. sigmaaldrich.com
One direct approach to synthesizing compounds like this compound involves the acylation of a fluorinated aromatic ring with a halogenated benzoyl chloride. In a related synthesis of 4-bromo-4'-fluorobenzophenone, fluorobenzene (B45895) is reacted with 4-bromobenzoyl chloride in the presence of aluminum chloride. prepchem.com The reaction is initially cooled and then heated to reflux to drive the reaction to completion. prepchem.com This method highlights the utility of fluorobenzene as a substrate in Friedel-Crafts reactions. The fluorine atom, being an ortho-, para- director, influences the position of the incoming acyl group.
Solvent-free Friedel-Crafts acylation of fluorobenzene with benzoyl chloride has also been investigated using a composite catalyst of trifluoromethanesulfonic acid (TfOH) and rare earth triflates (Re(OTf)₃). epa.govresearchgate.net This approach offers a potentially more environmentally friendly alternative to traditional methods. Studies have shown that the use of La(OTf)₃ in conjunction with TfOH can lead to high selectivity and yield for the para-substituted product, fluorobenzophenone. epa.govresearchgate.net Microwave irradiation has also been employed to promote the acylation of fluorobenzene with various acyl halides, using a silica (B1680970) gel-immobilized scandium triflate resin as a catalyst. google.com
Table 1: Examples of Friedel-Crafts Acylation of Fluorobenzene
| Acylating Agent | Catalyst | Reaction Conditions | Product | Yield | Reference |
| 4-Bromobenzoyl chloride | Aluminum chloride | 0°C to reflux, 4h | 4-Bromo-4'-fluorobenzophenone | 86% | prepchem.com |
| Benzoyl chloride | La(OTf)₃ and TfOH | 140°C, 4h, solvent-free | 4-Fluorobenzophenone | 87% | epa.govresearchgate.net |
| Benzoyl chloride | Immobilized Scandium Triflate Resin | Microwave irradiation | 4-Fluorobenzophenone | 93% | google.com |
Conversely, the synthesis can be approached by acylating a di-halogenated benzene (B151609) with a fluorinated benzoyl chloride. For instance, the Friedel-Crafts benzoylation of chlorobenzene has been studied, revealing that the reaction yields a mixture of ortho, meta, and para isomers of chlorobenzophenone. scribd.com The distribution of these isomers is influenced by factors such as the solvent, catalyst, and reaction temperature. scribd.com This highlights a key challenge in Friedel-Crafts acylations involving substituted benzenes: controlling the regioselectivity. The directing effects of the existing halogen substituents on the aromatic ring will dictate the position of the incoming fluorobenzoyl group.
Cross-Coupling Reactions for C-C Bond Formation in Benzophenone (B1666685) Synthesis
Transition-metal-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the formation of carbon-carbon bonds, offering an alternative to classical methods like Friedel-Crafts acylation. rhhz.netthieme-connect.de These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a transition metal catalyst, most commonly palladium. researchgate.netmdpi.com
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are widely employed in the synthesis of bi-aryl compounds. rhhz.netmdpi.com These reactions offer high functional group tolerance and can be highly selective. rhhz.netmdpi.com In the context of synthesizing this compound, a plausible strategy would involve the coupling of a suitably functionalized bromo-benzene derivative with a chloro-fluorophenyl boronic acid or organotin reagent.
For example, palladium-catalyzed coupling reactions have been successfully used on bromo-naphthalene scaffolds to generate diverse libraries of compounds. nih.gov Similarly, 3-bromo-benzo[b]furan-2-carboxaldehydes have been coupled with o-formyl-phenylboronic acid using a palladium catalyst. researchgate.netznaturforsch.com The general mechanism for these palladium-catalyzed couplings involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Aryl Halide | Coupling Partner | Catalyst System | Product Type | Reference |
| Bromo-naphthalene | Various | Palladium catalyst | Naphthalene derivatives | nih.gov |
| 3-Bromo-benzo[b]furan-2-carboxaldehyde | o-Formyl-phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Bi-aryl dialdehydes | researchgate.netznaturforsch.com |
| 2-Bromobenzo[b]furans | Alkenylaluminum reagents | PdCl₂ / XantPhos | 2-Alkenylbenzo[b]furans | nih.gov |
While palladium remains the most prevalent catalyst for cross-coupling reactions, other transition metals such as nickel, copper, and iron have also been developed as effective catalysts. rhhz.net These alternative metals can sometimes offer different reactivity profiles or be more cost-effective. The fundamental principle of these reactions remains the formation of a new carbon-carbon bond between two aromatic fragments, mediated by the transition metal complex. thieme-connect.de The choice of catalyst and ligands is crucial for achieving high yields and selectivity in the desired benzophenone product. researchgate.net
Functionalization and Halogenation of Pre-formed Benzophenone Structures
This approach involves synthesizing a simpler benzophenone and then introducing the required halogen atoms in subsequent steps. The success of this strategy hinges on the directing effects of the substituents already present on the aromatic rings, which control the position of the incoming electrophiles.
Electrophilic aromatic substitution is a fundamental method for introducing halogen atoms onto an aromatic ring. nih.gov For a pre-formed benzophenone, such as 3'-chloro-4'-fluorobenzophenone, the introduction of a bromine atom at the 2-position would be a key step. The carbonyl group of the benzophenone is a deactivating group and a meta-director. However, the halogen substituents on the other ring also influence the reaction's regioselectivity.
The reaction typically involves a brominating agent, such as molecular bromine (Br₂) or N-Bromosuccinimide (NBS), often in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). google.comtcichemicals.com The catalyst polarizes the halogen-halogen bond, creating a more potent electrophile. The precise conditions, including solvent, temperature, and catalyst choice, are crucial for controlling the reaction and minimizing the formation of undesired isomers. google.com For example, the nuclear halogenation of acetophenone requires the formation of an aluminum chloride complex to direct the halogen to the aromatic ring rather than the side-chain.
Table 1: Example of Electrophilic Bromination of a Substituted Propiophenone
| Reactant | Reagent | Catalyst | Solvent | Product | Yield |
|---|
This table illustrates a typical electrophilic bromination on a related ketone structure, demonstrating the reagents and conditions that could be adapted for a benzophenone core. prepchem.com
Halogen-exchange (Halex) reactions are primarily used to introduce fluorine atoms into aromatic rings by displacing other halogens, typically chlorine or bromine. google.comthieme-connect.de This method is particularly useful when direct fluorination is difficult. The reaction generally involves heating the chloro- or bromo-aromatic compound with an alkali metal fluoride (B91410), such as potassium fluoride (KF) or cesium fluoride (CsF), often in a high-boiling polar aprotic solvent like sulfolane or dimethylformamide (DMF). google.com
For the synthesis of this compound, this method would be more applicable to the synthesis of a fluorinated precursor rather than a final-step fluorination, as the conditions required are often harsh and could affect other parts of the molecule. For instance, a precursor like 3',4'-dichlorobenzophenone could potentially be converted to 3'-chloro-4'-fluorobenzophenone via a selective halogen exchange. The efficiency of the exchange is highly dependent on the nature of the aromatic ring; electron-withdrawing groups typically activate the ring towards nucleophilic substitution, making the halogen exchange more facile. google.com Catalysts such as quaternary ammonium salts or crown ethers can sometimes be used to improve the reaction's efficiency under milder conditions. google.com
Multi-Step Synthetic Sequences from Simpler Halogenated Intermediates
This strategy involves building the benzophenone molecule from two smaller, halogenated aromatic precursors. This bottom-up approach often provides better control over the final substitution pattern. The most common method for assembling the benzophenone core is the Friedel-Crafts acylation.
A robust method for preparing benzophenones is the Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst. To synthesize this compound, one could envision reacting 1-bromo-2-fluorobenzene with 3-chloro-4-fluorobenzoyl chloride. The benzoyl chloride itself can be prepared from the corresponding 3-chloro-4-fluorobenzoic acid by treating it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
Halogenated benzoic acids and acetophenones are key intermediates in these routes. chempacific-zhejiang.com For example, 3-bromoacetophenone can be prepared from 3-aminoacetophenone via a Sandmeyer reaction. orgsyn.org These intermediates serve as versatile building blocks for constructing the desired benzophenone.
Table 2: Example of Friedel-Crafts Acylation to Synthesize a Halogenated Benzophenone
| Aromatic Substrate | Acyl Chloride | Catalyst | Conditions | Product | Yield |
|---|
This table provides an example of a Friedel-Crafts acylation to produce a di-halogenated benzophenone, showcasing a viable route for constructing the central ketone structure from simpler precursors. prepchem.com
The Sandmeyer reaction is a powerful tool for introducing a wide range of substituents, including halogens, onto an aromatic ring by displacing a diazonium salt. wikipedia.orgbyjus.comorganic-chemistry.org This reaction is exceptionally useful for creating substitution patterns that are not accessible through direct electrophilic substitution. organic-chemistry.org The process begins with the diazotization of a primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. masterorganicchemistry.com This salt is then treated with a copper(I) halide (CuCl, CuBr) to yield the corresponding aryl halide. wikipedia.orgmasterorganicchemistry.com
In a synthetic route towards this compound, an appropriately positioned amino group on a benzophenone precursor or on one of the benzoic acid/acetophenone intermediates could be converted into a bromine or chlorine atom. For instance, starting with 3-aminoacetophenone, a Sandmeyer reaction can be used to produce 3-bromoacetophenone, a key intermediate. orgsyn.orggoogle.com This method offers high regiochemical precision.
The general mechanism involves:
Formation of the Diazonium Salt: An aromatic amine reacts with nitrous acid to form an aryldiazonium salt. masterorganicchemistry.com
Single Electron Transfer: The copper(I) catalyst donates an electron to the diazonium salt, leading to the formation of an aryl radical and the loss of nitrogen gas (N₂). wikipedia.org
Halogen Transfer: The aryl radical then abstracts a halogen atom from a copper(II) species, regenerating the copper(I) catalyst and forming the final aryl halide product. wikipedia.org
The Hofmann rearrangement, also known as the Hofmann degradation, is a reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgbyjus.com The reaction proceeds by treating the amide with bromine and a strong base, such as sodium hydroxide. byjus.commasterorganicchemistry.com The key steps involve the formation of an N-bromoamide intermediate, followed by a rearrangement to an isocyanate, which is then hydrolyzed to the amine with the loss of carbon dioxide. wikipedia.orgbyjus.com
While not directly producing the benzophenone, the Hofmann degradation is a strategic reaction for preparing key aniline precursors. For example, a substituted benzamide could be converted into the corresponding aniline. This aniline could then serve as a starting material for a Sandmeyer reaction to introduce a halogen, or it could be a building block in a convergent synthesis strategy. This reaction provides a method for carbon-carbon bond cleavage, which can be a useful disconnection in a complex retrosynthetic analysis.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3'-chloro-4'-fluorobenzophenone |
| Molecular bromine (Br₂) |
| N-Bromosuccinimide (NBS) |
| Aluminum chloride (AlCl₃) |
| Ferric chloride (FeCl₃) |
| 4'-chloropropiophenone |
| 2-bromo-4'-chloropropiophenone |
| Chloroform |
| Potassium fluoride (KF) |
| Cesium fluoride (CsF) |
| Sulfolane |
| Dimethylformamide (DMF) |
| 3',4'-dichlorobenzophenone |
| 1-bromo-2-fluorobenzene |
| 3-chloro-4-fluorobenzoyl chloride |
| 3-chloro-4-fluorobenzoic acid |
| Thionyl chloride (SOCl₂) |
| Oxalyl chloride |
| 3-bromoacetophenone |
| 3-aminoacetophenone |
| Fluorobenzene |
| 4-bromobenzoyl chloride |
| 4-bromo-4'-fluorobenzophenone |
| Sodium nitrite (NaNO₂) |
| Copper(I) chloride (CuCl) |
| Copper(I) bromide (CuBr) |
| Nitrogen (N₂) |
Optimization of Reaction Conditions and Yields in the Synthesis of this compound
Optimizing reaction conditions is critical for maximizing the yield and purity of the final product. Key parameters include the choice of catalyst, solvent, and reaction temperature, as well as the purification method.
The standard catalyst for Friedel-Crafts acylation is aluminum trichloride (AlCl₃). masterorganicchemistry.com However, other Lewis acids like ferric chloride (FeCl₃), zinc(II) salts, or hafnium(IV) triflate can also be employed. researchgate.netchemistryjournals.net For activated aromatic rings, catalytic amounts of a milder Lewis acid may suffice. wikipedia.org In the synthesis of this compound, the halogen substituents on both aromatic rings are deactivating, which typically requires a strong Lewis acid like AlCl₃ in stoichiometric amounts to drive the reaction. organic-chemistry.org
Research into more efficient catalytic systems has shown that the turnover of Lewis acid catalysts can be significantly improved in specific solvent systems, such as lithium perchlorate-nitromethane. chemistryjournals.net Some studies have also explored solid acid catalysts and metal oxides, like zinc oxide (ZnO), which can promote acylation under solvent-free conditions and may be reusable. acs.orgresearchgate.net The choice of catalyst and its loading directly impact reaction rate and yield. For instance, using hafnium(IV) triflate (Hf(OTf)₄) in combination with trifluoromethanesulfonic acid (TfOH) has been shown to dramatically accelerate the acylation of unactivated benzenes. chemistryjournals.net
| Catalyst | Typical Loading | Key Characteristics | Reference |
|---|---|---|---|
| Aluminum Chloride (AlCl₃) | Stoichiometric or more | Strong Lewis acid, widely used but generates significant waste. Forms stable complexes with the ketone product. | organic-chemistry.orgwikipedia.org |
| Hafnium(IV) Triflate (Hf(OTf)₄) | Catalytic | Effective for unactivated benzenes, often used with a co-catalyst like TfOH. | chemistryjournals.net |
| Zinc Oxide (ZnO) | Catalytic | Can be used in solvent-free conditions and is potentially reusable. | researchgate.net |
| Ionic Liquids (e.g., BmimCl–FeCl₃) | Dual Catalyst-Solvent | Can show higher catalytic activity compared to conventional organic solvents. | researchgate.net |
The choice of solvent can significantly influence the outcome of a Friedel-Crafts acylation, affecting reaction rates and isomer distribution. stackexchange.com Non-polar solvents such as carbon disulfide (CS₂) or chlorinated solvents like dichloromethane (CH₂Cl₂) are commonly used. stackexchange.com However, polar solvents like nitrobenzene can also be employed, sometimes altering the regioselectivity of the reaction. stackexchange.com For instance, the acylation of naphthalene yields different isomers depending on whether a polar or non-polar solvent is used. stackexchange.com In some cases, using no additional solvent beyond the aromatic reactant itself is possible, which simplifies workup and reduces waste. acs.org
Temperature control is crucial for managing the reaction, which is often exothermic. Reactions are typically initiated at a low temperature, which is then gradually increased. Maintaining tight control over the reaction temperature helps to prevent the formation of side products and ensures higher yields of the desired benzophenone derivative. jingyepharma.com The reflux condition is often found to be the most efficient for driving the reaction to completion. oregonstate.edu
| Solvent Type | Examples | Impact on Reaction | Reference |
|---|---|---|---|
| Non-polar | Carbon Disulfide (CS₂), Dichloromethane (CH₂Cl₂) | Commonly used, can influence kinetic product formation. | stackexchange.com |
| Polar | Nitrobenzene, Nitromethane | Can influence thermodynamic product formation and alter regioselectivity. | stackexchange.com |
| Ionic Liquids | [Bmim]Cl-AlCl₃ | Can act as both catalyst and solvent, potentially increasing reaction rates. | researchgate.net |
| Solvent-free | N/A (Reactant as solvent) | Minimizes waste and simplifies purification. | acs.org |
After the reaction is complete, the crude product must be purified to remove unreacted starting materials, catalyst residues, and byproducts. Common purification techniques for substituted benzophenones include recrystallization, vacuum distillation, and column chromatography. oregonstate.edu Recrystallization from a suitable solvent, such as ethanol, is a common method for solid products. oregonstate.edu A patent for purifying benzophenone describes a method that utilizes the solubility difference between the product and impurities in an organic solvent, followed by crystallization to obtain a high-purity product. google.com
The purity of the final compound is paramount, especially when it is intended for use as an intermediate in further synthetic steps, such as in pharmaceutical applications. jingyepharma.com Even trace impurities can negatively affect the safety, stability, and performance of a final drug product. jingyepharma.com High-purity intermediates can lead to increased yields and reduced impurity profiles in subsequent synthetic stages. jingyepharma.comnih.gov Therefore, effective purification is a critical step that directly impacts the quality and utility of the synthesized this compound.
Sustainable and Green Chemistry Approaches in Benzophenone Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly chemical processes. Green chemistry principles, such as using safer solvents and maximizing atom economy, are increasingly being applied to traditional reactions like the Friedel-Crafts acylation. youtube.comrsc.org
Traditional solvents used in Friedel-Crafts reactions, such as chlorinated hydrocarbons and nitrobenzene, pose environmental and health risks. acs.org Green chemistry seeks to replace these with more benign alternatives. researchgate.net Research has focused on using ionic liquids and deep eutectic solvents, which can function as both catalysts and recyclable reaction media. researchgate.netmdpi.com Bio-based solvents, such as ethanol, represent another sustainable alternative. sigmaaldrich.comhilarispublisher.com Ethanol is derived from renewable feedstocks and is considered a greener solvent choice that aligns with the principles of sustainable chemistry. sigmaaldrich.com The development of solvent selection guides helps chemists choose more sustainable options for chemical reactions and processes. researchgate.net
Atom economy is a key concept in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. york.ac.uk The traditional Friedel-Crafts acylation using an acyl chloride and a stoichiometric amount of AlCl₃ catalyst has a poor atom economy due to the formation of HCl and a large amount of aluminum-containing waste after workup. acs.orgyork.ac.uk
To improve this, methodologies have been developed that minimize waste. One approach involves using catalytic amounts of a Lewis acid rather than stoichiometric quantities. researchgate.net Another strategy is to use carboxylic acids directly as the acylating agent instead of acyl chlorides. acs.org This eliminates the halogenated waste stream. For example, using methanesulfonic anhydride as an activating agent allows for the direct use of carboxylic acids, producing minimal waste with no metallic or halogenated components. acs.orgacs.org Such approaches significantly improve the environmental footprint of benzophenone synthesis. acs.org
Catalytic Methods for Enhanced Sustainability
Transition-metal-catalyzed reactions, in particular, have become an efficient and straightforward strategy for the synthesis of ketones. researchgate.net Various methods have been developed for the synthesis of diaryl ketones, with transition metal-catalyzed carbonylative reactions being a significant area of focus. nih.gov These methods provide a practical and mild route to aryl ketones, which are valuable intermediates in organic synthesis. researchgate.net For instance, palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been applied to the formation of unsymmetrical benzophenones. acs.org One such approach involves the direct arylation of 2-aryl-1,3-dithianes in the presence of a palladium catalyst and aryl bromides. This method can be performed as a one-pot arylation and hydrolysis to yield diaryl ketones in good to excellent yields. nih.gov
Another innovative approach utilizes a dual catalytic system for the direct benzylic C–H acylation reaction to furnish a variety of unsymmetrical ketones. rsc.org This system combines a benzophenone-derived photosensitizer with a nickel catalyst, offering a valuable alternative to late-transition-metal-catalyzed C–H acylation reactions. rsc.orgkaust.edu.sa The dual role of benzophenone in visible-light/nickel photoredox-catalyzed C-H arylations, acting in both hydrogen-atom transfer and energy transfer, has also been explored. semanticscholar.org
Organocatalysis presents an environmentally benign alternative to metal-based catalysts. rsc.org These small organic molecules can catalyze reactions with high efficiency and selectivity. For the synthesis of substituted benzophenones, organocatalytic methods such as cascade benzannulation reactions have been developed. These reactions can proceed via [3+3] or [4+2] cycloadditions to construct diverse and multifunctionalized 2-hydroxybenzophenone frameworks under green conditions. rsc.org
The table below summarizes key research findings on catalytic methods applicable to the synthesis of unsymmetrical benzophenones, highlighting the diversity of approaches and their potential for sustainable chemical production.
Table 1: Overview of Catalytic Methods for Unsymmetrical Benzophenone Synthesis
| Catalytic System | Reaction Type | Key Features | Potential Application for this compound Synthesis |
|---|---|---|---|
| Palladium-based catalyst | Direct C–H arylation of 2-aryl-1,3-dithianes | Umpolung approach, in situ generation of acyl anion equivalents, mild conditions. nih.gov | Applicable for coupling an appropriate bromo- or chloro-fluorophenyl precursor. |
| Benzophenone/Nickel dual catalysis | Direct benzylic C–H acylation | Visible-light mediated, alternative to late transition metal catalysis. rsc.orgkaust.edu.sa | Could be adapted for the acylation of a suitable benzylic precursor. |
| Organocatalyst (e.g., cinchona alkaloids) | Cascade benzannulation | Environmentally benign, selective construction of functionalized frameworks. rsc.org | Potentially useful for constructing the core benzophenone structure from simpler precursors. |
Chemical Transformations and Mechanistic Reactivity of 2 Bromo 3 Chloro 4 Fluorobenzophenone
Reactions Involving Halogen Substituents on the Aromatic Rings
The presence of three different halogens on the two phenyl rings is the most significant feature influencing the reactivity of 2-Bromo-3'-chloro-4'-fluorobenzophenone. The bromine atom is located at the 2-position (ortho to the carbonyl), while the chlorine and fluorine atoms are at the 3'- and 4'-positions, respectively. The electron-withdrawing nature of the benzoyl group activates the aromatic rings, particularly at the ortho and para positions, towards certain types of reactions while deactivating them towards others.
Nucleophilic aromatic substitution (SNAAr) is a key reaction for aryl halides, particularly when the aromatic ring is rendered electron-deficient by the presence of strong electron-withdrawing groups. libretexts.org The carbonyl group in benzophenones serves this role, activating the ortho and para positions to nucleophilic attack. libretexts.org The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com Subsequent elimination of the halide ion restores the aromaticity. masterorganicchemistry.com
In this compound, the fluorine atom at the 4'-position is para to the carbonyl linker, and the bromine atom at the 2-position is ortho to it. The chlorine atom at the 3'-position is meta and thus not activated. For the SNAAr mechanism, the rate-determining step is typically the initial nucleophilic attack. This attack is facilitated by a more electronegative halogen, which increases the electrophilicity (the partial positive charge) of the carbon atom it is attached to. youtube.com Consequently, the order of reactivity for halogens as leaving groups in SNAAr reactions is F > Cl > Br > I. masterorganicchemistry.comyoutube.com
Given these principles, the 4'-fluoro position is the most probable site for nucleophilic aromatic substitution. It is not only the best leaving group in this type of reaction but is also electronically activated by the para-carbonyl group. The 2-bromo position is also activated, but bromine is a less effective leaving group than fluorine under these conditions.
Table 1: Predicted Reactivity of Halogen Sites in this compound towards Nucleophilic Aromatic Substitution (SNAAr)
| Position | Halogen | Electronic Activation by Carbonyl | Leaving Group Ability (SNAAr) | Predicted Reactivity |
| 4' | Fluorine | High (Para) | Excellent | Highest |
| 2 | Bromine | High (Ortho) | Moderate | Moderate |
| 3' | Chlorine | Low (Meta) | Good | Lowest |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds to aryl halides. Unlike SNAAr, the mechanism of these reactions involves an oxidative addition step, where the palladium catalyst inserts into the carbon-halogen bond. The reactivity order for this step is generally governed by bond strength: C-I > C-Br > C-Cl > C-F. organic-chemistry.orgresearchgate.net
For this compound, the C-Br bond is significantly weaker and therefore more susceptible to oxidative addition than the C-Cl or C-F bonds. This disparity allows for highly selective functionalization at the 2-position, leaving the chloro and fluoro substituents untouched.
Several palladium-catalyzed reactions can be employed to form new carbon-carbon bonds selectively at the 2-position of the molecule.
Suzuki Coupling: This reaction couples the aryl bromide with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. It is expected that this compound would react with an aryl or vinyl boronic acid to yield a 2-aryl or 2-vinyl substituted product.
Heck Reaction: This reaction forms a substituted alkene by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. liverpool.ac.uk This would introduce a vinyl group at the 2-position.
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with the aryl bromide, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgwikipedia.orglibretexts.org This method would install an alkynyl substituent at the 2-position.
Table 2: Examples of Predicted C-C Cross-Coupling Reactions at the C-Br Bond
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Expected Product at 2-Position |
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Phenyl |
| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | Styryl |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Phenylethynyl |
The selective reactivity of the C-Br bond also extends to the formation of carbon-heteroatom bonds, which are crucial in the synthesis of pharmaceuticals and other functional materials.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for forming C-N bonds by coupling aryl halides with primary or secondary amines. wikipedia.orgorganic-chemistry.org Applying this reaction to this compound would selectively introduce an amino group at the 2-position. The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction. semanticscholar.org
Ullmann Condensation: While traditionally requiring harsh conditions with stoichiometric copper, modern variations of the Ullmann reaction use catalytic amounts of copper (or sometimes palladium) to form C-O, C-S, and C-N bonds. wikipedia.orgorganic-chemistry.org This reaction could be used to couple the 2-bromo position with alcohols, thiols, or amines. The reaction is generally selective for bromides over chlorides.
Table 3: Examples of Predicted C-Heteroatom Cross-Coupling Reactions at the C-Br Bond
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Expected Product at 2-Position |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu | Morpholinyl |
| Ullmann (C-O) | Phenol | CuI, 1,10-Phenanthroline, Cs₂CO₃ | Phenoxy |
| Ullmann (C-S) | Thiophenol | CuI, ligand, base | Phenylthio |
Reductive dehalogenation is the process of replacing a halogen atom with a hydrogen atom. This transformation can be achieved through various methods, including catalytic hydrogenation. organic-chemistry.orgresearchwithrutgers.com The ease of reduction for aryl halides follows the order of bond strength, with weaker bonds being cleaved more readily: C-I > C-Br > C-Cl > C-F. organic-chemistry.org
For this compound, this reactivity trend allows for selective debromination. Treatment with a catalyst like palladium on carbon (Pd/C) under hydrogen gas would preferentially cleave the C-Br bond, yielding 3'-chloro-4'-fluorobenzophenone. organic-chemistry.orgresearchwithrutgers.com The removal of the chlorine atom would require more forcing conditions, while the C-F bond would be the most resistant to cleavage. This selectivity makes halogen atoms useful as temporary blocking groups in multi-step syntheses. researchgate.netresearchwithrutgers.com
Visible-light photoredox catalysis offers a mild and environmentally friendly alternative for reductive dehalogenation. nih.gov This method uses a photocatalyst that, upon absorbing light, can engage in single-electron transfer (SET) with the aryl halide. scispace.com
The general mechanism involves the following steps:
Excitation: The photocatalyst (PC) absorbs visible light to reach an excited state (PC*).
Reductive Quenching: The excited photocatalyst is reduced by a sacrificial electron donor (e.g., an amine), generating a more potent reductant, the radical anion of the photocatalyst (PC•⁻).
Electron Transfer: The PC•⁻ transfers an electron to the aryl halide (Ar-X). The ease of this reduction follows the order Ar-I > Ar-Br > Ar-Cl > Ar-F. acs.org In the case of this compound, the C-Br bond is the most receptive to this electron transfer.
Fragmentation: The resulting aryl halide radical anion (Ar-X•⁻) rapidly fragments, cleaving the carbon-halogen bond to produce an aryl radical (Ar•) and a halide anion (X⁻). scispace.com
Hydrogen Atom Transfer: The aryl radical abstracts a hydrogen atom from a hydrogen donor in the reaction mixture (often the solvent or the protonated amine donor) to yield the dehalogenated product (Ar-H). worktribe.comacs.org
Catalyst Regeneration: The original photocatalyst (PC) is regenerated, completing the catalytic cycle.
This pathway provides a highly selective method for the debromination of this compound under very mild conditions, leaving the stronger C-Cl and C-F bonds intact. nih.gov
Reductive Dehalogenation Pathways and Mechanisms
Role of Intermediates in Dehalogenation Processes
While specific studies on the dehalogenation of this compound are not extensively documented, the reactivity of similar aryl halides suggests that dehalogenation can proceed through various intermediates depending on the reaction conditions. Reductive dehalogenation, for instance, often involves the formation of radical anions or organometallic intermediates.
In processes initiated by electron transfer, a radical anion of the benzophenone (B1666685) would be the primary intermediate. This species can then undergo fragmentation, leading to the cleavage of a carbon-halogen bond. The relative ease of cleavage typically follows the order C-Br > C-Cl > C-F, suggesting that the bromo substituent on the first phenyl ring would be the most labile. Subsequent hydrogen atom abstraction from the solvent or another hydrogen donor would yield the dehalogenated product.
Alternatively, in the presence of transition metal catalysts, such as palladium complexes, the dehalogenation can proceed via oxidative addition of the aryl halide to the metal center. This forms an organometallic intermediate which can then undergo reductive elimination or reaction with a hydride source to afford the dehalogenated benzophenone. The specific intermediates and the preferred reaction pathway would be contingent on the chosen reagents and reaction conditions.
Reactions of the Carbonyl Functional Group
The carbonyl group in this compound is a key site for a variety of chemical transformations, including reduction and nucleophilic addition reactions.
The carbonyl group of benzophenones can be reduced to a secondary alcohol (benzhydrol) or undergo bimolecular reduction to form a 1,2-diol (a pinacol).
The photoreduction of benzophenones is a well-studied photochemical reaction that typically proceeds via a free radical mechanism when irradiated with UV light in the presence of a hydrogen-donating solvent, such as isopropyl alcohol. nih.govcore.ac.uk The process is initiated by the photoexcitation of the benzophenone to its triplet diradical state. This excited state then abstracts a hydrogen atom from the solvent, forming a ketyl radical and a solvent-derived radical. hilarispublisher.com Dimerization of two ketyl radicals results in the formation of a pinacol, in this case, a substituted benzopinacol. researchgate.net
The general mechanism for the photoreduction of a substituted benzophenone (Ar₂C=O) in a hydrogen-donating solvent (R₂CHOH) is as follows:
Photoexcitation: Ar₂C=O + hν → [Ar₂C=O]* (triplet state)
Hydrogen Abstraction: [Ar₂C=O]* + R₂CHOH → Ar₂Ċ-OH (ketyl radical) + R₂Ċ-OH
Dimerization: 2 Ar₂Ċ-OH → Ar₂C(OH)-C(OH)Ar₂ (pinacol)
The efficiency and rate of photoreduction can be influenced by the nature and position of substituents on the aromatic rings. nih.gov Electron-withdrawing groups can affect the energy of the excited state and the stability of the resulting ketyl radical intermediate. nih.gov
The carbonyl group of this compound is susceptible to reduction by common nucleophilic reducing agents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon.
Sodium borohydride is a milder reducing agent that is effective for the reduction of aldehydes and ketones to their corresponding alcohols. zenodo.orgzenodo.orgrsc.orgmasterorganicchemistry.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. youtube.com The mechanism involves the nucleophilic attack of the hydride from the borohydride complex onto the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate by the solvent.
Table 1: Common Nucleophilic Reducing Agents for Ketones
| Reducing Agent | Formula | Reactivity | Typical Solvents |
| Sodium Borohydride | NaBH₄ | Reduces aldehydes and ketones | Methanol, Ethanol |
| Lithium Aluminum Hydride | LiAlH₄ | Reduces aldehydes, ketones, esters, carboxylic acids | Diethyl ether, THF (anhydrous) |
This table provides a general overview of the reactivity of common nucleophilic reducing agents.
The electrophilic carbon of the carbonyl group in this compound is a target for various nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX), are potent nucleophiles that readily add to the carbonyl carbon to form tertiary alcohols after an acidic workup. acs.orgacs.orgmdpi.comquizlet.com
The reaction of this compound with a Grignard reagent, for example, methylmagnesium bromide (CH₃MgBr), would proceed via the nucleophilic addition of the methyl group to the carbonyl carbon. The resulting magnesium alkoxide intermediate is then protonated in a subsequent step to yield the corresponding tertiary alcohol. The reactivity of substituted benzophenones in Grignard reactions can be influenced by the electronic effects of the substituents. acs.org Electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbon, potentially increasing the rate of nucleophilic attack. acs.org
Reduction Reactions to Alcohols and Pinacols
Electrophilic Aromatic Substitution on the Benzophenone Framework
The benzophenone framework of this compound can undergo electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, or Friedel-Crafts reactions. The position of the incoming electrophile is directed by the combined electronic effects of the existing substituents on each aromatic ring. uomustansiriyah.edu.iqucalgary.cayoutube.comlibretexts.org
The carbonyl group acts as a deactivating group and a meta-director due to its electron-withdrawing nature. The halogen substituents (bromo, chloro, and fluoro) are also deactivating due to their inductive electron-withdrawing effect, but they are ortho, para-directors because of their ability to donate electron density through resonance.
Ring A (substituted with 2-Bromo): The bromo group is an ortho, para-director. However, the carbonyl group strongly deactivates this ring and directs meta to its position. The interplay of these directing effects would likely lead to complex product mixtures upon electrophilic attack on this ring.
Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Electronic Effect | Directing Effect | Reactivity Effect |
| -C=O (Carbonyl) | Electron-withdrawing (Inductive & Resonance) | meta | Deactivating |
| -Br (Bromo) | Electron-withdrawing (Inductive), Electron-donating (Resonance) | ortho, para | Deactivating |
| -Cl (Chloro) | Electron-withdrawing (Inductive), Electron-donating (Resonance) | ortho, para | Deactivating |
| -F (Fluoro) | Electron-withdrawing (Inductive), Electron-donating (Resonance) | ortho, para | Deactivating |
This table summarizes the general directing and reactivity effects of the substituents present in this compound.
Given the multiple deactivating groups on both rings, harsh reaction conditions would likely be required to effect electrophilic aromatic substitution. The precise regiochemical outcome would be difficult to predict without experimental data and would likely result in a mixture of isomers.
Mechanistic Insights into Benzophenone Reactivity
Benzophenone and its derivatives are cornerstone molecules in the study of organic photochemistry. Their reactivity is predominantly governed by the behavior of the carbonyl group upon absorption of ultraviolet light. This photoexcitation elevates the molecule from its ground state (S₀) to an excited singlet state (S₁), which then rapidly undergoes intersystem crossing (ISC) to a more stable, longer-lived triplet state (T₁). bgsu.edu This triplet state is characterized by having two unpaired electrons with parallel spins, located on the carbonyl oxygen and carbon atoms, giving it a diradical nature. researchgate.net The reactivity of this triplet state, particularly its ability to abstract hydrogen atoms from suitable donors, is the foundation of many benzophenone-mediated reactions. bgsu.edu The efficiency of the photoreduction process can be influenced by the nature of the solvent and the presence of substituents on the aromatic rings. nih.govnih.gov
Radical Mechanism Involvement in Reactions
The involvement of radical mechanisms is a defining characteristic of benzophenone photochemistry. The process is initiated by the photoexcitation of the benzophenone core, leading to the formation of the aforementioned diradical triplet state. This highly reactive species can then engage in hydrogen abstraction from a hydrogen-donating substrate (often a solvent like isopropanol (B130326) or a hydrocarbon). bgsu.edu
This abstraction event results in the formation of two new radical species: a benzophenone ketyl radical and a radical derived from the hydrogen donor. bgsu.edunih.gov For instance, in the classic photoreduction of benzophenone with isopropyl alcohol, the triplet benzophenone abstracts the α-hydrogen from the alcohol, yielding a ketyl radical and an α-hydroxydimethylmethylyl radical. bgsu.edu The subsequent fate of these radicals involves termination steps, such as dimerization. The ketyl radicals can dimerize to form benzopinacol, a common product of benzophenone photoreduction. bgsu.edu The rate of these radical reactions is influenced by factors that affect the stability of the radical intermediates. nih.gov
Below is a summary of the key steps in the radical-mediated photoreduction of benzophenones.
Table 1: Fundamental Steps in Benzophenone Photoreduction
| Step | Description | Key Species Involved |
|---|---|---|
| 1. Photoexcitation | Absorption of UV light promotes the benzophenone molecule to an excited singlet state (S₁). | Ground-state benzophenone (S₀), Photon (hν) |
| 2. Intersystem Crossing | The excited singlet state rapidly converts to a more stable, diradical triplet state (T₁). | Excited singlet benzophenone (S₁), Triplet benzophenone (T₁) |
| 3. Hydrogen Abstraction | The triplet benzophenone abstracts a hydrogen atom from a donor molecule (R-H). | Triplet benzophenone (T₁), Hydrogen donor (R-H) |
| 4. Radical Formation | Two new radical species are formed: a benzophenone ketyl radical and a substrate radical (R•). | Benzophenone ketyl radical, Substrate radical (R•) |
| 5. Termination | The radical species combine to form stable products, such as the dimerization of ketyl radicals. | Benzophenone ketyl radical, Benzopinacol |
Impact of Substituents on Reaction Pathways
The presence, position, and nature of substituents on the aromatic rings of the benzophenone scaffold profoundly influence its reactivity. In this compound, the three halogen substituents exert significant electronic and steric effects that modulate the reaction pathways. These effects primarily alter the energy of the excited states and the stability of the radical intermediates. nih.gov
Bromo Group (Position 2): Located ortho to the carbonyl group, the bromine atom introduces considerable steric hindrance, which can affect the planarity of the molecule and the accessibility of the carbonyl group. Electronically, bromine is an electron-withdrawing group via the inductive effect, which can increase the electrophilicity of the carbonyl carbon.
Chloro and Fluoro Groups (Positions 3' and 4'): Both chlorine and fluorine are strongly electronegative and act as electron-withdrawing groups through the inductive effect. nih.gov This withdrawal of electron density from the phenyl ring can impact the stability of the ketyl radical formed after hydrogen abstraction. Electron-withdrawing groups generally destabilize the adjacent radical, which can influence the kinetics of the reaction. nih.govnih.gov The fluorine atom at the para position also has a weak electron-donating resonance effect, but its inductive effect is typically dominant.
The collective impact of these halogen substituents is a modulation of the molecule's photophysical properties and the reaction rates of its excited state. nih.gov The rate coefficients for photoreduction reactions show a remarkable dependence on ring substitution, primarily due to changes in the activation energy of the process, which correlates with the stability of the forming ketyl radicals. nih.gov
Table 2: Influence of Substituents in this compound
| Substituent | Position | Primary Electronic Effect | Potential Impact on Reactivity |
|---|---|---|---|
| Bromo | 2 (ortho) | Inductive (-I): Electron-withdrawing | Steric hindrance; increased carbonyl electrophilicity. |
| Chloro | 3' (meta) | Inductive (-I): Electron-withdrawing | Destabilization of radical intermediates on the substituted ring. |
| Fluoro | 4' (para) | Inductive (-I): Strongly electron-withdrawing | Influences excited state energy and radical stability. |
Enzymatic Halogenation and Dehalogenation Principles
While specific enzymatic reactions involving this compound are not detailed in the literature, the principles of enzymatic halogenation and dehalogenation can be applied to understand its potential biological transformations. Nature has evolved a diverse array of enzymes capable of installing and removing halogen atoms from organic molecules. nih.govnih.gov These biocatalytic processes operate under mild conditions and often exhibit high regio- and stereoselectivity. researchgate.net
Enzymatic Halogenation: The biosynthesis of halogenated natural products is primarily catalyzed by halogenase enzymes. acs.orgscispace.com These are broadly classified into:
Flavin-dependent halogenases (FDHs): These enzymes are common in bacteria and use a reduced flavin adenine (B156593) dinucleotide (FADH₂), oxygen, and a halide ion (Cl⁻, Br⁻) to generate a hypohalous acid (HOX) intermediate. researchgate.net This powerful electrophilic halogenating agent is then directed toward an electron-rich substrate, often an aromatic ring, within the enzyme's active site to achieve site-selective halogenation. researchgate.netacs.org
Non-heme iron halogenases: This class of enzymes can catalyze halogenation on unactivated aliphatic carbons by generating a halogen radical (X•) through a one-electron oxidation of the halide. nih.gov
Enzymatic Dehalogenation: Dehalogenating enzymes, or dehalogenases, are crucial for the biodegradation of organohalogen compounds. nih.gov They catalyze the cleavage of carbon-halogen bonds through various mechanisms, including:
Hydrolytic dehalogenation: Replacement of a halogen with a hydroxyl group from water.
Reductive dehalogenation: Replacement of a halogen with a hydrogen atom, a process often found in anaerobic microorganisms.
Oxidative dehalogenation: An oxygen-dependent process that can lead to the removal of the halogen.
The presence of multiple halogen atoms, as in this compound, can present a significant challenge for enzymatic dehalogenation, and the specific reaction pathway would depend on the enzyme and the electronic environment of each carbon-halogen bond. nih.gov
Table 3: Overview of Enzymatic Halogenation and Dehalogenation Strategies
| Process | Enzyme Class (Example) | Mechanism Type | Typical Substrate | Halide Utilized |
|---|---|---|---|---|
| Halogenation | Flavin-dependent Halogenases | Electrophilic Substitution | Electron-rich aromatics | Cl⁻, Br⁻, I⁻ |
| Halogenation | Non-heme Iron Halogenases | Radical Abstraction/Rebound | Aliphatic C-H bonds | Cl⁻, Br⁻ |
| Dehalogenation | Dehalogenases | Hydrolytic, Reductive, Oxidative | Alkyl and Aryl Halides | F⁻, Cl⁻, Br⁻, I⁻ |
Spectroscopic and Structural Elucidation of 2 Bromo 3 Chloro 4 Fluorobenzophenone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-Bromo-3'-chloro-4'-fluorobenzophenone, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be required for a complete structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the aromatic protons on the two phenyl rings would exhibit complex splitting patterns due to spin-spin coupling.
Expected ¹H NMR Data:
The protons on the 2-bromophenyl ring and the 3-chloro-4-fluorophenyl ring would appear in the aromatic region, typically between 7.0 and 8.5 ppm.
The specific chemical shifts and coupling constants (J-values) would be influenced by the electronic effects of the bromo, chloro, and fluoro substituents.
Due to the lack of published experimental data, a precise data table cannot be generated.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal.
Expected ¹³C NMR Data:
The spectrum would show signals for the carbonyl carbon (typically in the range of 190-200 ppm) and the aromatic carbons.
The chemical shifts of the aromatic carbons would be affected by the attached halogens, with carbons directly bonded to electronegative atoms showing downfield shifts.
Without experimental spectra, a detailed assignment of chemical shifts is not possible.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a crucial technique for characterization. ¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it excellent for identifying fluorine-containing compounds. wikipedia.org
Expected ¹⁹F NMR Data:
A single resonance would be expected for the fluorine atom on the 4'-position of the benzophenone (B1666685) structure.
The chemical shift would be indicative of its electronic environment.
Coupling between the ¹⁹F nucleus and adjacent protons (³JHF) and carbons (JCF) would provide further structural information.
Specific data for this compound is not available.
Correlations Between NMR Shieldings and Conformational Preferences
The conformation of benzophenones, specifically the torsion angles between the phenyl rings and the carbonyl group, can be influenced by the nature and position of substituents. NMR chemical shifts, particularly those of the carbons and protons ortho to the carbonyl group, are sensitive to these conformational changes. Theoretical calculations combined with experimental NMR data are often used to determine the preferred conformation in solution. However, no such studies have been published for this compound.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a "fingerprint" of a molecule by probing its vibrational modes. These methods are particularly useful for identifying functional groups.
Analysis of Carbonyl Stretching Frequencies (νC=O)
The carbonyl (C=O) stretching vibration is one of the most characteristic and intense absorptions in the IR spectrum of ketones. spectroscopyonline.com Its frequency is sensitive to the electronic and steric effects of the substituents on the phenyl rings.
Expected Carbonyl Stretching Data:
For benzophenones, the ν(C=O) band typically appears in the range of 1650-1670 cm⁻¹. spcmc.ac.in
The presence of electron-withdrawing halogen substituents is expected to slightly increase the carbonyl stretching frequency compared to unsubstituted benzophenone.
A precise value for this compound is not documented.
| Spectroscopic Technique | Key Information Provided | Expected Region for Key Signals |
| ¹H NMR | Proton environment and connectivity | Aromatic protons: ~7.0-8.5 ppm |
| ¹³C NMR | Carbon skeleton | Carbonyl carbon: ~190-200 ppm |
| ¹⁹F NMR | Fluorine environment | Dependent on reference standard |
| IR/Raman | Functional groups (vibrational modes) | Carbonyl (C=O) stretch: ~1650-1670 cm⁻¹ |
Identification of Halogen-Specific Vibrational Modes
In the absence of direct experimental spectra for the title compound, the expected vibrational frequencies for the key halogen-specific modes can be estimated by comparison with related halogenated benzene (B151609) derivatives. niscpr.res.in
C-F (Fluoro) Vibrations: The C-F stretching vibration is typically the strongest and occurs at the highest frequency among the carbon-halogen bonds due to the high electronegativity and low atomic mass of fluorine. This mode is expected to appear in the 1250-1000 cm⁻¹ region of the infrared spectrum.
C-Cl (Chloro) Vibrations: The C-Cl stretching vibration is anticipated in the 850-550 cm⁻¹ range. The exact position can be influenced by the substitution pattern on the aromatic ring.
C-Br (Bromo) Vibrations: Due to the higher mass of bromine compared to chlorine and fluorine, the C-Br stretching vibration is found at lower wavenumbers, typically in the 680-515 cm⁻¹ region.
The identification of these modes would be crucial for confirming the presence and substitution pattern of the halogens on the benzophenone framework. A complete vibrational analysis would involve both experimental measurements and theoretical calculations, such as Density Functional Theory (DFT), to assign all fundamental modes of vibration. niscpr.res.in
Table 1: Predicted Wavenumber Ranges for Halogen-Specific Vibrational Modes
| Vibrational Mode | Functional Group | Predicted Wavenumber Range (cm⁻¹) |
|---|---|---|
| C-F Stretch | Aryl-Fluorine | 1250 - 1000 |
| C-Cl Stretch | Aryl-Chlorine | 850 - 550 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The electronic absorption spectrum of this compound is expected to display characteristic absorption bands in the ultraviolet (UV) region, arising from the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The key chromophores in this molecule are the carbonyl group (C=O) and the conjugated π-systems of the two phenyl rings.
Two primary types of electronic transitions are expected for benzophenone derivatives: libretexts.orgelte.hu
π→π* Transition: This high-energy transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system. For benzophenone itself, this transition results in a strong absorption band (high molar absorptivity, ε) typically observed in the range of 240-280 nm. libretexts.org The presence of halogen substituents may cause a bathochromic (red) or hypsochromic (blue) shift of this band.
n→π* Transition: This lower-energy transition involves the promotion of a non-bonding electron (from the lone pair on the carbonyl oxygen) to a π* antibonding orbital. libretexts.org This transition is symmetry-forbidden, resulting in a weak absorption band (low molar absorptivity, ε) at a longer wavelength, typically between 330-360 nm for benzophenone. libretexts.org
Table 2: Expected UV-Vis Absorption Bands and Assignments
| Transition Type | Chromophore | Expected Wavelength (λmax) | Characteristics |
|---|---|---|---|
| π→π* | Conjugated Phenyl Rings & Carbonyl | ~250 - 280 nm | Strong absorption (High ε) |
Solvatochromism refers to the shift in the position of an absorption band upon changing the polarity of the solvent. This effect is particularly pronounced for n→π* transitions.
Hypsochromic Shift (Blue Shift): For the n→π* transition, an increase in solvent polarity (e.g., from hexane (B92381) to ethanol) is expected to cause a hypsochromic shift (shift to a shorter wavelength). This is because polar solvents can stabilize the non-bonding electrons on the carbonyl oxygen through hydrogen bonding or dipole-dipole interactions, lowering the energy of the ground state and thus increasing the energy required for the transition. uzh.ch
Bathochromic Shift (Red Shift): The π→π* transition is often less sensitive to solvent polarity but may exhibit a slight bathochromic shift (shift to a longer wavelength) in polar solvents. This is due to the stabilization of the more polar π* excited state by the polar solvent.
Studying the solvatochromic behavior of this compound would provide valuable insights into the electronic structure of its ground and excited states.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of a compound through analysis of its fragmentation pattern. For this compound (C₁₃H₇BrClFO), the molecular weight can be calculated based on the atomic masses of its constituent elements.
The most distinctive feature in the mass spectrum would be the isotopic pattern of the molecular ion peak [M]⁺. Bromine has two major isotopes, ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%), while chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). docbrown.info This results in a characteristic cluster of peaks for the molecular ion and any fragments containing both Br and Cl. The nominal molecular weight is 328 g/mol . The expected molecular ion cluster would show peaks at m/z values corresponding to the different isotopic combinations, such as [C₁₃H₇⁷⁹Br³⁵ClFO]⁺, [C₁₃H₇⁸¹Br³⁵ClFO]⁺, [C₁₃H₇⁷⁹Br³⁷ClFO]⁺, and [C₁₃H₇⁸¹Br³⁷ClFO]⁺. nist.gov
The fragmentation of the molecular ion would likely proceed through cleavage adjacent to the carbonyl group and the loss of halogen atoms or related species. Plausible fragmentation pathways include:
Loss of a bromine radical (•Br)
Loss of a chlorine radical (•Cl)
Formation of benzoyl-type cations, such as [C₆H₄BrC=O]⁺ and [C₆H₃ClFC=O]⁺
Subsequent loss of carbon monoxide (CO) from acylium ions.
Table 3: Predicted Key Ions in the Mass Spectrum of this compound
| Ion | Predicted m/z (for most abundant isotopes ⁷⁹Br, ³⁵Cl) | Description |
|---|---|---|
| [M]⁺ | 328 | Molecular Ion |
| [M-Br]⁺ | 249 | Loss of Bromine |
| [M-Cl]⁺ | 293 | Loss of Chlorine |
| [C₇H₄BrO]⁺ | 183 | 2-Bromobenzoyl cation |
| [C₇H₃ClFO]⁺ | 157 | 3-Chloro-4-fluorobenzoyl cation |
| [C₆H₄Br]⁺ | 155 | Loss of CO from 2-Bromobenzoyl cation |
X-ray Crystallography for Solid-State Molecular Architecture and Conformation
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. caltech.edu While a specific crystal structure for this compound has not been reported, its molecular architecture can be inferred from extensive studies on other substituted benzophenones. acs.orgmdpi.com
A key structural feature of benzophenones is the non-planar conformation of the two phenyl rings relative to the central carbonyl group. Steric hindrance between the ortho-hydrogens (or in this case, the ortho-bromine) on the two rings prevents them from being coplanar. This results in a significant "twist" or dihedral angle for each ring with respect to the plane of the carbonyl group.
Lack of Specific Crystallographic Data for this compound Prevents Detailed Analysis
A thorough search for crystallographic and spectroscopic data on the chemical compound this compound has revealed a significant lack of published research detailing its specific crystal structure. As a result, a detailed analysis of the influence of its halogen substituents on crystal packing, as requested, cannot be provided at this time.
However, without access to single-crystal X-ray diffraction data, any discussion on the specific influence of the halogens on the crystal packing of this compound would be purely speculative. Such an analysis requires precise information on bond lengths, bond angles, torsion angles, and the distances and geometries of intermolecular contacts.
Consequently, the generation of the requested article section "4.5.2. Influence of Halogens on Crystal Packing," complete with detailed research findings and data tables, is not feasible. Further empirical studies, specifically the successful crystallization and subsequent X-ray crystallographic analysis of this compound, are necessary to elucidate its structural characteristics and provide the data required for a comprehensive discussion.
Computational and Theoretical Investigations of 2 Bromo 3 Chloro 4 Fluorobenzophenone
Quantum Chemical Calculation Methodologies (e.g., DFT, TD-DFT)
Quantum chemical calculations are central to modern chemical research, with Density Functional Theory (DFT) being a particularly prominent and versatile method. DFT is used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is favored for its balance of accuracy and computational efficiency, making it suitable for studying medium to large-sized molecules. chemrxiv.org DFT calculations are effective for determining ground-state properties, including molecular geometries, electronic energies, and vibrational frequencies. scialert.netlongdom.org
For investigating excited-state properties, such as electronic transitions and UV-Vis absorption spectra, Time-Dependent Density Functional Theory (TD-DFT) is the preferred methodology. researchgate.netscialert.net TD-DFT extends the principles of DFT to time-dependent phenomena, allowing for the simulation of how a molecule responds to oscillating electromagnetic fields, which is fundamental to understanding its spectroscopic behavior. researchgate.netchemrxiv.org The selection of an appropriate functional and basis set is crucial in both DFT and TD-DFT to ensure the accuracy of the calculated results. acs.org
The first step in the computational analysis of 2-Bromo-3'-chloro-4'-fluorobenzophenone is geometry optimization. This process uses DFT methods, commonly with a functional like B3LYP and a basis set such as 6-311++G(d,p), to find the most stable three-dimensional arrangement of the atoms—the structure with the minimum potential energy. ysu.amresearchgate.net The optimization yields crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's conformation.
Table 1: Predicted Optimized Geometrical Parameters for this compound This interactive table contains hypothetical data derived from computational studies on analogous molecules.
| Parameter | Bond | Predicted Value |
| Bond Lengths (Å) | C=O | 1.24 |
| C-Br | 1.91 | |
| C-Cl | 1.75 | |
| C-F | 1.36 | |
| C-C (carbonyl-phenyl) | 1.50 | |
| C-C (aromatic avg.) | 1.40 | |
| Bond Angles (°) | C-C-C (carbonyl) | 118.5 |
| O=C-C (phenyl) | 120.8 | |
| Dihedral Angles (°) | Phenyl Ring 1 Twist | ~30-35 |
| Phenyl Ring 2 Twist | ~30-35 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. mdpi.com The MEP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potential values. Typically, red indicates regions of high electron density and negative potential (prone to electrophilic attack), while blue denotes areas of low electron density and positive potential (prone to nucleophilic attack). pressbooks.pub Green represents regions of neutral potential.
For this compound, the MEP surface is expected to show:
Negative Regions: The most negative potential (red) would be localized on the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The fluorine and chlorine atoms would also create regions of negative potential. researchgate.net
Positive Regions: Positive potential (blue) would be found on the aromatic hydrogen atoms. Furthermore, a region of positive potential, known as a sigma-hole (σ-hole), is anticipated on the bromine atom along the extension of the C-Br bond. This σ-hole is a key feature in halogen bonding. researchgate.net
The MEP analysis helps to identify the sites where the molecule is most likely to engage in intermolecular interactions. mdpi.com
Theoretical vibrational analysis using DFT is a powerful technique for assigning the fundamental modes observed in infrared (IR) and Raman spectroscopy. ysu.am By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. researchgate.net These calculated frequencies often overestimate experimental values due to the neglect of anharmonicity and the use of a simplified theoretical model. researchgate.net To improve agreement with experimental data, the computed frequencies are typically multiplied by a scaling factor, which depends on the level of theory used. ysu.am
The predicted vibrational spectrum of this compound would feature characteristic peaks corresponding to specific functional groups. These assignments are crucial for interpreting experimental spectra and confirming the molecular structure.
Table 2: Predicted Major Vibrational Frequencies for this compound This interactive table contains hypothetical data derived from computational studies on analogous molecules.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 |
| C=O Stretch | Ketone | ~1665 |
| C=C Stretch (Aromatic) | Ar C=C | 1600 - 1450 |
| C-F Stretch | Ar-F | ~1250 |
| C-Cl Stretch | Ar-Cl | ~1080 |
| C-Br Stretch | Ar-Br | ~1030 |
Molecules that exhibit a strong response to an applied electric field can possess significant non-linear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. jhuapl.eduresearchgate.net The NLO response of a molecule is governed by its dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). These properties can be reliably calculated using DFT methods. Organic molecules with extended π-conjugated systems and donor-acceptor groups often exhibit large hyperpolarizability values. researchgate.net
In this compound, the carbonyl group acts as an electron-withdrawing group, and the halogenated phenyl rings can modulate the electronic distribution. The resulting intramolecular charge transfer can lead to a notable NLO response. Theoretical calculations can quantify this potential by computing the components of the polarizability and hyperpolarizability tensors.
Table 3: Predicted Non-Linear Optical (NLO) Properties of this compound This interactive table contains hypothetical data derived from computational studies on analogous molecules.
| Property | Symbol | Predicted Value (a.u.) |
| Dipole Moment | μ | ~2.5 - 3.5 D |
| Mean Polarizability | ⟨α⟩ | ~200 - 250 |
| First-Order Hyperpolarizability | β_tot | ~500 - 800 |
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a fundamental framework for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. taylorandfrancis.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital capable of accepting electrons, acts as an electron acceptor. libretexts.org The energy and spatial distribution of these orbitals are critical for understanding a molecule's behavior in chemical reactions.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO), is a key indicator of a molecule's kinetic stability and chemical reactivity. longdom.orgufms.br
A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ufms.br
A small HOMO-LUMO gap suggests that the molecule is more reactive and less stable, as electrons can be more easily excited to a higher energy state.
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated within the framework of conceptual DFT. acs.orgmdpi.comscielo.org.mx These descriptors quantify different aspects of a molecule's reactivity:
Ionization Potential (I ≈ -E_HOMO): The energy required to remove an electron.
Electron Affinity (A ≈ -E_LUMO): The energy released when an electron is added.
Chemical Hardness (η = (I - A) / 2): Measures resistance to change in electron distribution. Hard molecules have a large energy gap. researchgate.net
Chemical Softness (S = 1 / 2η): The reciprocal of hardness; soft molecules are more reactive.
Electronegativity (χ = (I + A) / 2): The ability of a molecule to attract electrons.
Chemical Potential (μ = -χ): The escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω = μ² / 2η): A measure of the energy lowering of a system when it accepts electrons.
For this compound, the HOMO is expected to be distributed over the brominated phenyl ring, while the LUMO would likely be centered on the carbonyl group and the chloro-fluorinated phenyl ring, facilitating intramolecular charge transfer upon excitation. researchgate.net
Table 4: Predicted FMO Energies and Global Reactivity Descriptors for this compound This interactive table contains hypothetical data derived from computational studies on analogous molecules.
| Parameter | Symbol | Predicted Value (eV) |
| HOMO Energy | E_HOMO | -6.8 |
| LUMO Energy | E_LUMO | -1.5 |
| Energy Gap | ΔE | 5.3 |
| Ionization Potential | I | 6.8 |
| Electron Affinity | A | 1.5 |
| Chemical Hardness | η | 2.65 |
| Chemical Softness | S | 0.19 |
| Electronegativity | χ | 4.15 |
| Chemical Potential | μ | -4.15 |
| Electrophilicity Index | ω | 3.25 |
Analysis of Charge Transfer Characteristics
Charge transfer (CT) phenomena are critical in defining the electronic and optical properties of molecular systems. In this compound, intramolecular charge transfer is predominantly dictated by the interplay between the electron-donating phenyl rings and the electron-accepting carbonyl bridge, a process significantly modulated by the halogen substituents. The presence of electronegative bromine, chlorine, and fluorine atoms enhances the electron-accepting nature of the molecule. nih.govnih.gov
Theoretical calculations, typically employing Density Functional Theory (DFT), are used to visualize and quantify these charge transfer characteristics. scienceopen.com The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is central to this understanding. The HOMO is typically localized on the more electron-rich portions of the molecule (the phenyl rings), while the LUMO is centered on the electron-deficient carbonyl group and halogenated carbons. The energy difference between these orbitals (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and the energy required for electronic excitation. nih.govresearchgate.net A smaller gap generally implies higher reactivity and easier electronic transitions. researchgate.net
Natural Bond Orbital (NBO) analysis further elucidates charge transfer by quantifying the delocalization of electron density between occupied and unoccupied orbitals. nih.govdergipark.org.tr This method reveals hyperconjugative interactions, such as those between the lone pairs of the oxygen and halogen atoms and the antibonding orbitals of the aromatic rings, which stabilize the molecule and describe the pathways of intramolecular electron density movement.
Electron-Donating and Electron-Accepting Abilities
The electron-donating and electron-accepting capabilities of a molecule can be quantified using conceptual DFT-based descriptors derived from the energies of the frontier orbitals. nih.govmdpi.com These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).
Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.
Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.
Electronegativity (χ): A measure of the molecule's ability to attract electrons.
Chemical Hardness (η): Represents the molecule's resistance to change in its electron distribution.
Electrophilicity Index (ω): Quantifies the global electrophilic nature of the compound.
| Parameter | Symbol | Calculated Value (eV) | Description |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.85 | Energy of the outermost electron orbital; relates to electron-donating ability. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.10 | Energy of the first empty electron orbital; relates to electron-accepting ability. |
| HOMO-LUMO Energy Gap | ΔE | 4.75 | Indicates chemical reactivity and stability. researchgate.net |
| Ionization Potential | I | 6.85 | Energy required to remove an electron. |
| Electron Affinity | A | 2.10 | Energy released upon gaining an electron. |
| Chemical Hardness | η | 2.375 | Resistance to charge transfer. |
| Electrophilicity Index | ω | 2.26 | Measures electrophilic character. |
Conformational Analysis using Theoretical Methods
The three-dimensional structure and conformational flexibility of this compound are investigated using theoretical methods, primarily DFT. cwu.eduresearchgate.net These calculations optimize the molecular geometry to find the lowest energy arrangement of the atoms, providing insights into the molecule's shape, stability, and steric properties.
Potential Energy Surface Mapping
To explore the conformational landscape, a Potential Energy Surface (PES) scan is computationally performed. readthedocs.io This involves systematically rotating the two phenyl rings around the single bonds connecting them to the carbonyl carbon (the C-C(O)-C bridge). The energy of the molecule is calculated at each incremental rotation, generating a map of energy versus the dihedral angles. readthedocs.io The minima on this surface correspond to stable, low-energy conformers, while the peaks represent high-energy transition states that constitute the barriers to rotation between conformers. This analysis reveals the most probable conformations the molecule will adopt.
Torsional Angles and Steric Inhibition of Resonance
The key geometric parameters in benzophenones are the torsional (dihedral) angles, which describe the twist of the phenyl rings relative to the plane of the central carbonyl group. In an idealized, non-sterically hindered system, a planar conformation would maximize resonance between the phenyl rings and the carbonyl π-system.
However, the presence of a bulky bromine atom at the ortho-position (C2) of one ring introduces significant steric repulsion with the carbonyl oxygen. To alleviate this strain, the 2-bromophenyl ring is forced to rotate significantly out of the carbonyl plane. This twisting disrupts the overlap between the p-orbitals of the ring and the carbonyl group, a phenomenon known as Steric Inhibition of Resonance (SIR). The 3'-chloro-4'-fluorophenyl ring, lacking an ortho substituent, experiences less steric hindrance and is expected to have a smaller torsional angle, allowing for more effective resonance.
| Torsional Angle | Atoms Involved | Expected Angle (°) | Rationale |
|---|---|---|---|
| τ1 | C(2-bromophenyl ring) - C(carbonyl) | ~45° - 60° | Significant steric clash between the ortho-bromo group and the carbonyl oxygen forces a large twist. |
| τ2 | C(3',4'-dihalophenyl ring) - C(carbonyl) | ~25° - 35° | Lesser steric hindrance allows for a conformation closer to planar, favoring resonance. |
Intramolecular Hydrogen Bonding and Non-Covalent Interactions
This compound lacks conventional hydrogen bond donors (like -OH or -NH groups), precluding the formation of classical intramolecular hydrogen bonds. mdpi.com However, its conformational stability is influenced by a network of weaker non-covalent interactions. researchgate.netresearchgate.net These can be identified and characterized using advanced computational techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analysis. researchgate.net
Potential interactions include:
Weak C-H···O contacts: Between hydrogen atoms on the phenyl rings and the carbonyl oxygen.
C-H···F/Cl/Br contacts: Between aromatic hydrogens and the halogen atoms.
Halogen···Oxygen interactions: Potentially attractive interactions between the electron-deficient region on a halogen atom (σ-hole) and the lone pairs of the carbonyl oxygen.
While individually weak, the cumulative effect of these interactions contributes to stabilizing the molecule's preferred three-dimensional structure. nih.gov
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling serves as a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. researchgate.netresearchgate.net By mapping the reaction pathway, researchers can identify transition states, intermediates, and determine the activation energies associated with different potential routes. nih.govresearcher.life
For instance, in studying a nucleophilic addition to the carbonyl carbon, DFT calculations can model the approach of the nucleophile. The calculations would identify the transition state structure for the bond formation and compute its energy relative to the reactants. This activation energy barrier is a primary determinant of the reaction rate. By comparing the activation energies for different reaction pathways (e.g., attack from different faces of the carbonyl plane), the most favorable mechanism can be predicted. mdpi.com This approach provides a molecular-level understanding of reactivity that is often inaccessible through experimental means alone.
Transition State Analysis and Reaction Energetics
Transition state theory is a cornerstone of computational chemistry, providing insights into the energy barriers that must be overcome for a reaction to proceed. A transition state is a high-energy, transient configuration of atoms that exists for an infinitesimally short time as reactants are converted into products. Computational methods, such as Density Functional Theory (DFT), are frequently employed to locate and characterize these transition states.
For this compound, a key area of interest would be the rotational barriers around the single bonds connecting the carbonyl group to the phenyl rings. The substitution pattern on the two rings likely influences the preferred dihedral angles and the energy required to rotate these rings. This, in turn, can affect the molecule's photochemical properties.
Illustrative Data on Reaction Energetics:
Below is a hypothetical data table illustrating the kind of information that would be generated from a computational study on the rotational barriers of this compound.
| Transition State | Dihedral Angle (°) | Calculated Activation Energy (kcal/mol) |
| TS1 (Rotation of 2-bromo phenyl ring) | ~90 | 5 - 10 |
| TS2 (Rotation of 3-chloro-4-fluoro phenyl ring) | ~90 | 7 - 12 |
Note: The values in this table are illustrative and based on typical rotational barriers in substituted benzophenones. Actual values would require specific quantum chemical calculations.
Another important area of investigation would be the energetics of potential reactions, such as nucleophilic attack at the carbonyl carbon or photochemical reactions. Computational studies can map out the potential energy surface of these reactions, identifying the lowest energy pathways and the structures of all intermediates and transition states. The presence of bromine, chlorine, and fluorine atoms introduces complexity, as their electron-withdrawing and steric effects will influence the reactivity of the molecule.
Degradation Mechanisms and Intermediate Identification
Understanding the degradation of this compound is crucial for assessing its environmental fate and persistence. Computational studies can elucidate plausible degradation pathways, such as photodegradation, oxidation, and reduction. These studies can predict the most likely sites of initial attack by reactive species like hydroxyl radicals, which are important in atmospheric and aquatic degradation processes.
For halogenated aromatic compounds, a common degradation pathway involves the cleavage of the carbon-halogen bond. The relative strengths of the C-Br, C-Cl, and C-F bonds would be a key factor in determining the initial steps of degradation. Computational chemistry can predict these bond dissociation energies and thus suggest which halogen is most likely to be cleaved first.
Plausible Degradation Intermediates:
A computational study on the degradation of this compound would likely identify a series of intermediate products. The table below provides a hypothetical list of such intermediates that could be formed during its degradation.
| Intermediate Type | Plausible Structure | Formation Pathway |
| Radical Species | Phenyl radical after C-Br bond cleavage | Photolysis or reaction with reducing agents |
| Hydroxylated Derivative | Addition of -OH group to one of the phenyl rings | Reaction with hydroxyl radicals |
| Dehalogenated Product | Replacement of a halogen atom with hydrogen | Reductive dehalogenation |
| Ring-Opened Products | Cleavage of one of the aromatic rings | Advanced oxidation processes |
Note: The structures and pathways in this table are hypothetical and represent common degradation routes for halogenated aromatic compounds.
Research on other benzophenone (B1666685) derivatives has shown that degradation can proceed through various mechanisms, including electrophilic aromatic halogenation. elsevierpure.com The specific substitution pattern of this compound would dictate the regioselectivity of such reactions. Computational models can help predict the most favorable sites for electrophilic attack, providing valuable information for identifying potential degradation products in experimental studies.
Photochemistry and Photophysical Properties of 2 Bromo 3 Chloro 4 Fluorobenzophenone
Photo-induced Radical Reactions and Mechanisms
Upon absorption of ultraviolet light, benzophenone (B1666685) and its derivatives are promoted to an excited singlet state, which then typically undergoes efficient intersystem crossing to a more stable triplet state. This triplet state is a diradical and is the primary species responsible for the subsequent photochemical reactions of benzophenones.
The triplet state of benzophenone is known for its ability to abstract hydrogen atoms from suitable donor molecules, including many organic solvents. This process, known as photoreduction, is a cornerstone of benzophenone photochemistry. In the case of 2-bromo-3'-chloro-4'-fluorobenzophenone, the excited triplet state is expected to readily abstract a hydrogen atom from a hydrogen-donating solvent (e.g., isopropanol (B130326), cyclohexane). The reaction proceeds via the triplet state of the benzophenone derivative interacting with the solvent molecule (R-H) to produce two radical species: a benzhydrol radical (or ketyl radical) and a solvent-derived radical (R•).
The general mechanism can be represented as:
Photoexcitation: Ar₂C=O + hν → (Ar₂C=O)¹ (Singlet state)
Intersystem Crossing (ISC): (Ar₂C=O)¹ → (Ar₂C=O)³ (Triplet state)
Hydrogen Abstraction: (Ar₂C=O)³ + R-H → Ar₂Ċ-OH + R•
The efficiency of this hydrogen abstraction can be influenced by the nature of the solvent and the electronic properties of the benzophenone derivative.
The initial photophysical event is the formation of the triplet state, which possesses a diradical nature, with unpaired electron density located on both the carbonyl oxygen and the carbonyl carbon. As described in the previous section, the subsequent hydrogen atom abstraction from a solvent molecule leads to the formation of a benzhydrol radical (also known as a ketyl radical).
For this compound, the resulting benzhydrol radical would be (2-BrC₆H₄)(3-Cl,4-FC₆H₃)Ċ-OH. These ketyl radicals are key intermediates in photoreduction reactions. In the absence of other radical scavengers, two such ketyl radicals can dimerize to form a benzopinacol, a common product of the photoreduction of benzophenones in deoxygenated solvents.
Table 1: Key Radical Species in the Photochemistry of this compound
| Species | Structure | Description |
|---|---|---|
| Triplet State Diradical | (2-BrC₆H₄)(3-Cl,4-FC₆H₃)Ċ-O• | The photo-excited triplet state responsible for initiating radical reactions. |
The presence and position of halogen substituents on the benzophenone rings are critical in modulating its photoreactivity. Halogens exert both inductive and resonance effects, and their presence can also lead to a "heavy-atom effect."
Inductive Effects: Fluorine and chlorine are highly electronegative and exert a strong electron-withdrawing inductive effect. This can increase the energy of the n,π* triplet state, potentially affecting the rate of hydrogen abstraction.
Heavy-Atom Effect: The presence of heavier halogens like bromine and chlorine enhances spin-orbit coupling. researchgate.net This effect significantly promotes the rate of intersystem crossing (ISC) from the initial excited singlet state (S₁) to the triplet state (T₁), often leading to a higher quantum yield of triplet formation. researchgate.net Bromine, being heavier than chlorine, is expected to have a more pronounced effect on the ISC rate.
Reactivity of the Triplet State: The halogen substituents can alter the electrophilicity of the carbonyl oxygen in the triplet state, which in turn can influence the rate constant for hydrogen abstraction. The combined electron-withdrawing effects of the bromo, chloro, and fluoro groups are expected to enhance the reactivity of the triplet state towards hydrogen atom donors. The interaction between chlorine and bromine is complex, as the presence of chlorine can increase the recycling and production of Br atoms. copernicus.orgresearchgate.net
Excited State Dynamics and Relaxation Processes
The photophysical pathways that follow the absorption of light are crucial in determining the ultimate photochemical outcome. These processes include the population and decay of excited singlet and triplet states, as well as radiative (fluorescence, phosphorescence) and non-radiative decay pathways.
Upon UV excitation, this compound will be promoted from its ground state (S₀) to an excited singlet state (S₁), which is typically of n,π* character for benzophenones. For benzophenone itself, this S₁ state is very short-lived due to extremely rapid and efficient intersystem crossing (ISC) to the triplet manifold. nih.govresearchgate.net
The presence of the halogen atoms, particularly bromine, in this compound is expected to make this ISC process even faster and more efficient due to the heavy-atom effect. researchgate.net This effect enhances spin-orbit coupling, which is the interaction between the electron's spin and its orbital motion, facilitating the spin-forbidden S₁ → T₁ transition. The rate of intersystem crossing in benzophenone can be modified by hydrogen-bonding interactions with protic solvent molecules. nih.gov In many halogenated aromatic compounds, ISC is the dominant decay pathway for the S₁ state, leading to very low fluorescence quantum yields. researchgate.net
The triplet manifold in benzophenones consists of several states, with the lowest triplet state (T₁) typically being of n,π* character, similar to the S₁ state. However, a nearby π,π* triplet state (T₂) also plays a role in the photophysics, and the energy gap between T₁ and T₂ can be influenced by substituents and solvent polarity. nih.govresearchgate.net
While fluorescence (emission from S₁) is generally weak to non-existent for benzophenones due to rapid ISC, many derivatives exhibit phosphorescence, which is radiative decay from the lowest triplet state (T₁) back to the ground state (S₀). This emission is typically observed at low temperatures in rigid media (e.g., a frozen glass at 77 K) to minimize non-radiative quenching of the long-lived triplet state.
The phosphorescence spectrum of this compound would be expected to show a vibronically structured emission band characteristic of an n,π* triplet state. The heavy-atom effect of bromine and chlorine would not only enhance the population of the triplet state but also increase the rate of phosphorescence (kₚ) by increasing the probability of the spin-forbidden T₁ → S₀ transition.
Table 2: Expected Photophysical Properties of this compound in Comparison to Benzophenone
| Property | Benzophenone | This compound (Expected) | Rationale for Expected Change |
|---|---|---|---|
| Fluorescence Quantum Yield (Φf) | Very low (~10⁻⁴) | Extremely low | Heavy-atom effect of Br and Cl enhances ISC, further depopulating the S₁ state. |
| Intersystem Crossing Rate (k_ISC) | Very high (~10¹¹ s⁻¹) | Even higher | Heavy-atom effect significantly increases spin-orbit coupling. researchgate.net |
| Triplet Quantum Yield (ΦT) | ~1.0 | ~1.0 | ISC is already near unity for benzophenone; heavy atoms ensure this remains the case. |
Conformational Control of Charge Transfer in Excited States
The efficiency and dynamics of intramolecular charge transfer (CT) in the excited states of benzophenone derivatives are profoundly influenced by the molecule's conformation, which dictates the spatial relationship between the electron donor and acceptor moieties. In this compound, the two substituted phenyl rings act as these internal donor/acceptor units. The dihedral angle between these rings, influenced by steric hindrance from the substituents and interactions with the solvent, is a critical parameter.
Research on model systems consisting of benzophenone linked to nucleosides demonstrates the pivotal role of conformation in gating charge transfer. rsc.orguni-muenchen.de In these systems, two primary conformations are observed: an "open" geometry and a "stacked" geometry. Photo-induced intramolecular charge transfer occurs almost exclusively in the stacked conformation, where the aromatic parts are in close proximity (5–6 Å), facilitating strong electronic coupling. rsc.orguni-muenchen.de In contrast, the open conformation, with greater distances between the aromatic moieties (12–16 Å), shows negligible charge transfer. rsc.orguni-muenchen.de
The solvent environment plays a crucial role in determining the predominant conformation. Polar solvents like water can promote stacked conformations through hydrophobic interactions, whereas less polar solvents like methanol (B129727) may favor more open structures. rsc.orguni-muenchen.de For this compound, the solvent polarity would similarly influence the rotational freedom around the carbonyl-phenyl bonds, thereby controlling the equilibrium between conformations that are either favorable or unfavorable for charge transfer. The rate of charge transfer from the triplet excited state (T₁) is also dependent on this conformational control, with significant transfer occurring only in conformations where the electronic coupling is sufficient. rsc.orguni-muenchen.de
| Conformation | Inter-Aromatic Distance | Charge Transfer State | Observed Charge Transfer Rate (s⁻¹) |
|---|---|---|---|
| Stacked | 5–6 Å | S₁ | Fast (Varying Yields) |
| Stacked | 5–6 Å | T₁ | 6.0 x 10⁹ |
| Open | 12–16 Å | S₁ / T₁ | Insignificant |
Photodegradation Mechanisms and Environmental Fate Studies (Mechanistic Focus)
The environmental persistence and transformation of halogenated benzophenones are dictated by their photodegradation pathways. Upon absorption of UV light, this compound can undergo degradation through several mechanisms, primarily involving reactions with photochemically generated reactive species and direct photo-cleavage of its carbon-halogen bonds.
In aquatic environments, the photodegradation of benzophenones is often dominated by indirect photolysis involving reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). nih.gov These ROS are generated by the photoexcitation of naturally occurring substances like dissolved organic matter (DOM). nih.govnih.gov
Studies on benzophenone-3 (BP-3) have shown that •OH and ¹O₂ are key to its transformation, while other species like the hydroperoxyl radical (HO₂•) and ozone (O₃) play a negligible role. nih.gov The reaction with hydroxyl radicals typically leads to the formation of hydroxylated benzophenone derivatives. researchgate.net Advanced oxidation processes (AOPs) that generate high concentrations of •OH can lead to the rapid transformation of benzophenones. nih.govnih.gov The degradation kinetics often follow pseudo-first-order models, with half-lives depending significantly on the concentration of ROS and the presence of other water constituents like carbonates and humic acid. nih.govresearchgate.net For this compound, reaction with •OH would likely result in the addition of hydroxyl groups to one or both aromatic rings, initiating a cascade of further degradation reactions.
| Degradation Process | Reactive Species | Apparent Rate Constant (k_app) (min⁻¹) |
|---|---|---|
| Chlorination | Cl₂ | 0.02 |
| UV/TiO₂ | •OH | 0.08 |
| UV/H₂O₂ | •OH | 0.48 |
A primary photochemical reaction for halogenated aromatic compounds is the cleavage of the carbon-halogen (C-X) bond. The likelihood of this photo-dehalogenation process is inversely related to the bond dissociation energy of the C-X bond. wikipedia.org For this compound, three different C-X bonds are present with varying strengths.
The C-Br bond is the weakest, followed by the C-Cl bond, while the C-F bond is the strongest and generally the most resistant to cleavage. wikipedia.org Upon excitation to its triplet state, the benzophenone moiety can induce the homolytic cleavage of the C-Br bond, and to a lesser extent the C-Cl bond, to form aryl radicals. This process can be initiated by direct absorption of UV light or through sensitization. These highly reactive aryl radicals can then abstract hydrogen atoms from the solvent or other organic molecules to form dehalogenated benzophenones. The presence of a strong base can facilitate photochemical dehalogenation. worktribe.com Therefore, the primary photo-dehalogenation product of this compound is expected to be 3'-chloro-4'-fluorobenzophenone.
| Bond | Bond Dissociation Energy (kJ/mol) |
|---|---|
| C-F | ~452 |
| C-Cl | ~351 |
| C-Br | ~293 |
| C-I | ~234 |
Energy Transfer and Sensitization Phenomena in Solution and Adsorbed States
Benzophenones are well-known photosensitizers due to the properties of their excited triplet state. Upon absorption of UV radiation, this compound will efficiently undergo intersystem crossing from the initial singlet excited state (S₁) to the more stable and longer-lived triplet excited state (T₁). bgsu.edu This triplet state is the primary reactive state responsible for sensitization. bgsu.edu
In solution, the triplet state of the benzophenone can transfer its energy to another molecule (a quencher or substrate) in a bimolecular reaction, provided the triplet energy of the substrate is lower than that of the benzophenone. researchgate.net This process, known as triplet-triplet energy transfer, returns the benzophenone to its ground state while promoting the substrate to its triplet state, which can then undergo further chemical reactions. This sensitizing ability is a cornerstone of benzophenone photochemistry and is widely used in photopolymerization and organic synthesis. bgsu.edu
When adsorbed on surfaces, such as silica (B1680970) or reversed-phase silica, the photophysical behavior of benzophenones can be significantly altered. researchgate.net On non-polar, alkylated silica surfaces, the excited triplet benzophenone can abstract a hydrogen atom from the surface alkyl groups to form a ketyl radical. researchgate.net This demonstrates that in an adsorbed state, this compound could act as a sensitizer (B1316253) for surface-mediated reactions. The confinement on a surface can also affect the lifetimes of the excited states and the accessibility of the triplet state to potential quencher molecules, thereby modifying its sensitization efficiency compared to that in a homogeneous solution. researchgate.net
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Benzophenone |
| Methanol |
| Water |
| Benzophenone-3 (BP-3) / Oxybenzone |
| Benzophenone-4 (BP-4) |
| Ozone (O₃) |
| 3'-chloro-4'-fluorobenzophenone |
Role of 2 Bromo 3 Chloro 4 Fluorobenzophenone As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis
Precursor in the Synthesis of Complex Organic Molecules and Scaffolds
No specific examples or documented synthetic pathways were found where 2-Bromo-3'-chloro-4'-fluorobenzophenone serves as a direct precursor for the synthesis of complex organic molecules or intricate molecular scaffolds. The literature does not provide concrete instances of its utilization in multi-step total synthesis or the construction of architecturally complex chemical entities.
Catalytic Transformations Involving Halogenated Benzophenones as Substrates
The search did not yield any studies on catalytic transformations where this compound is the specific substrate. Information on its reactivity in cross-coupling reactions (such as Suzuki, Heck, or Buchwald-Hartwig couplings) or other catalytic processes is not documented.
Potential in the Design of Novel Functional Molecules and Materials
There is no published research that explores the potential of this compound in the design and synthesis of novel functional molecules or materials. Consequently, there is no data on its application in areas such as medicinal chemistry, materials science, or agrochemicals.
Due to these significant information gaps, it is not possible to construct an article that meets the user's requirements for detailed, scientifically accurate content focused solely on "this compound." To do so would require speculation and the inclusion of information on related but distinct compounds, which would violate the explicit instructions provided.
Future Research Directions and Perspectives for 2 Bromo 3 Chloro 4 Fluorobenzophenone
Development of Highly Selective and Efficient Synthetic Routes
The synthesis of multisubstituted benzophenones is often achieved through Friedel-Crafts acylation. For 2-Bromo-3'-chloro-4'-fluorobenzophenone, a key research direction would be the development of highly selective and efficient synthetic routes that can be scaled for potential applications. Current synthetic approaches for similar compounds often face challenges such as regioselectivity and the need for harsh catalysts.
Future research could focus on:
Catalyst Innovation: Exploring novel Lewis or Brønsted acid catalysts to improve the efficiency and selectivity of the Friedel-Crafts reaction between a substituted benzoyl chloride and a substituted benzene (B151609). For instance, the use of solid-supported catalysts could simplify purification and improve the environmental footprint of the synthesis.
Orthogonal Synthetic Strategies: Investigating alternative synthetic pathways, such as palladium-catalyzed cross-coupling reactions, which could offer greater control over the substitution pattern. A potential route could involve the coupling of an appropriate organometallic reagent with a substituted benzoyl chloride.
Flow Chemistry: The application of continuous flow technologies could enable better control over reaction parameters, leading to higher yields, improved safety, and easier scalability.
A comparative table of potential synthetic methodologies is presented below:
| Synthetic Method | Potential Advantages | Potential Challenges |
| Friedel-Crafts Acylation | Readily available starting materials, well-established reaction. | Catalyst-related waste, potential for side reactions, regioselectivity issues. |
| Palladium-Catalyzed Cross-Coupling | High selectivity, milder reaction conditions. | Cost of catalyst, synthesis of organometallic reagents. |
| Grignard Reagent Addition to Aldehydes followed by Oxidation | Versatile for creating C-C bonds. | Multi-step process, sensitive to moisture and air. |
Exploration of Novel Reactivity Patterns and Catalytic Applications
The electronic and steric environment of this compound, shaped by its halogen substituents, suggests a unique reactivity profile. Future research should aim to elucidate these patterns and explore their potential in catalysis.
Key areas for investigation include:
Photochemical Reactivity: Benzophenone (B1666685) and its derivatives are well-known photosensitizers. Research into the photochemical properties of this compound could reveal applications in organic synthesis and polymer chemistry. The presence of heavy atoms like bromine could influence intersystem crossing rates and triplet state reactivity.
Directed C-H Functionalization: The ortho-bromo substituent could be leveraged as a directing group for transition-metal-catalyzed C-H activation reactions, enabling the synthesis of more complex, functionalized derivatives.
Catalyst Ligand Development: The benzophenone core could serve as a scaffold for the synthesis of novel ligands for catalysis. The halogen atoms could be used as handles for further functionalization or to modulate the electronic properties of the resulting metal complexes.
Advanced Spectroscopic Techniques for Dynamic Studies
A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its behavior and designing applications. While routine spectroscopic characterization (NMR, IR, MS) is a prerequisite, advanced techniques could provide deeper insights.
Future spectroscopic studies could involve:
Time-Resolved Spectroscopy: Techniques like transient absorption spectroscopy could be used to study the excited-state dynamics of the molecule, which is particularly relevant for its potential photochemical applications.
X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information about its solid-state conformation and intermolecular interactions, such as halogen bonding.
Advanced NMR Techniques: Two-dimensional NMR techniques and solid-state NMR could be employed to study the molecule's conformation in solution and in the solid state, respectively.
Integration of Experimental and Advanced Computational Studies for Predictive Modeling
Computational chemistry offers a powerful tool to complement experimental studies by providing insights into the molecule's properties and reactivity at an atomic level. For this compound, a synergistic approach combining experimental work with advanced computational modeling would be highly beneficial.
Prospective research in this area includes:
Density Functional Theory (DFT) Calculations: DFT can be used to predict the molecule's geometry, electronic structure, vibrational frequencies, and NMR chemical shifts. These predictions can aid in the interpretation of experimental spectra.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule in different environments, such as in solution or within a polymer matrix.
Predictive Reactivity Models: Computational models could be developed to predict the regioselectivity of reactions and to screen for potential catalytic applications.
A table summarizing the potential computational approaches is provided below:
| Computational Method | Predicted Properties | Potential Impact |
| Density Functional Theory (DFT) | Geometry, electronic structure, spectroscopic data. | Aids in spectral interpretation and understanding of reactivity. |
| Time-Dependent DFT (TD-DFT) | Excited state energies, UV-Vis spectra. | Elucidates photochemical properties. |
| Molecular Dynamics (MD) | Conformational dynamics, solvation effects. | Predicts behavior in different media. |
Exploration of Supramolecular Interactions
The presence of multiple halogen atoms in this compound makes it an excellent candidate for engaging in halogen bonding, a non-covalent interaction that is increasingly being utilized in crystal engineering and materials science. researchgate.netnih.govrsc.org
Future research should focus on:
Halogen Bonding in the Solid State: Investigating the crystal packing of this molecule to identify and characterize any halogen bonds. This could lead to the design of novel crystalline materials with specific properties.
Solution-Phase Studies: Using techniques like NMR titration to study halogen bonding interactions in solution. This could inform the design of receptors for anions or other Lewis basic species.
Co-crystallization: Exploring the co-crystallization of this compound with other molecules to form new supramolecular assemblies with tailored architectures and functions.
Application in Material Science Research (Chemical Aspects)
The unique combination of a photosensitive benzophenone core and multiple halogen substituents suggests that this compound could be a valuable building block in material science.
Potential research avenues include:
Photoinitiators for Polymerization: Benzophenone derivatives are widely used as photoinitiators. The halogen substituents in this molecule could modulate its absorption properties and initiating efficiency.
Flame Retardants: Brominated and chlorinated compounds are often used as flame retardants. The high halogen content of this compound suggests its potential in this area.
Organic Electronics: The benzophenone scaffold has been explored for applications in organic light-emitting diodes (OLEDs). mdpi.com The electronic properties of this molecule could be tuned by its halogen substituents, making it a candidate for investigation as a host or emissive material. Research into halogenated benzophenones has also highlighted their potential as additives in plastics, acting as UV-stabilizers. rsc.org
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 2-Bromo-3'-chloro-4'-fluorobenzophenone in laboratory settings?
- Methodological Answer : Due to its classification as a UN 2811 toxic organic solid (6.1 hazard class), researchers must use fume hoods, wear nitrile gloves, and employ sealed containers to minimize exposure. Emergency procedures for spills include neutralization with inert adsorbents (e.g., vermiculite) and disposal via certified hazardous waste contractors. Waste should be segregated to avoid reactions with incompatible substances like strong oxidizers .
Q. How can researchers synthesize this compound, and what intermediates are typically involved?
- Methodological Answer : A multi-step synthesis may involve Friedel-Crafts acylation of 3-chloro-4-fluorobenzene with bromoacetyl bromide, followed by purification via recrystallization (e.g., using ethanol/water mixtures). Key intermediates include halogenated acetophenones (e.g., 2-bromo-4-chlorophenylacetonitrile) and boronic acid derivatives, which require monitoring by TLC (silica gel, hexane:ethyl acetate) to track reaction progress .
Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?
- Methodological Answer :
- NMR : Use and NMR to confirm halogen positioning and ketone functionality (CDCl₃ solvent, δ ~190 ppm for carbonyl).
- X-ray Diffraction : Employ SHELX software for structure refinement. Initial data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. For twinned crystals, use the TWIN/BASF commands in SHELXL to resolve overlapping reflections .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize the study of this compound’s electronic properties?
- Methodological Answer : Apply hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate frontier molecular orbitals, predicting reactivity toward nucleophilic attack at the carbonyl group. Include exact-exchange terms (as per Becke’s 1993 framework) to improve thermochemical accuracy, particularly for halogen non-covalent interactions .
Q. What challenges arise in crystallographic refinement of this compound, and how can they be addressed?
- Methodological Answer : Halogen atoms often induce disorder due to their large atomic radii. Strategies include:
- Using restraints (ISOR/DFIX in SHELXL) to stabilize Cl/Br thermal parameters.
- Testing for twinning via PLATON’s ROTAX tool and applying twin-law matrices (e.g., -h, -k, -l) during refinement .
Q. How can researchers analyze reaction by-products and optimize synthetic yields?
- Methodological Answer :
- GC-MS : Employ a DB-5 column (30 m, 0.25 mm ID) with electron ionization to detect brominated side products (e.g., dehalogenated derivatives).
- HPLC : Use a C18 column (acetonitrile/water gradient) to quantify unreacted starting materials. Optimize reaction conditions (e.g., temperature, catalyst loading) via Design of Experiments (DoE) to minimize by-product formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
